molecular formula C9H10N2O B11919478 7-Methoxy-2-methyl-2H-indazole

7-Methoxy-2-methyl-2H-indazole

Cat. No.: B11919478
M. Wt: 162.19 g/mol
InChI Key: MPXIMPCMZNYCFS-UHFFFAOYSA-N
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Description

7-Methoxy-2-methyl-2H-indazole is a synthetically designed indazole derivative of interest in medicinal chemistry and drug discovery research. The indazole scaffold is a privileged structure in pharmacology, known for its diverse biological activities . The specific substitution pattern on this compound—a methoxy group at the 7-position and a methyl group on the indazole nitrogen—is strategically chosen to modulate the molecule's electronic properties, lipophilicity, and binding affinity to biological targets. This compound serves as a key intermediate for researchers investigating the structure-activity relationships (SAR) of new therapeutic agents. Indazole derivatives have demonstrated significant potential in various research areas, including as inhibitors of nitric oxide synthases (NOS) , and for their antimicrobial and anti-inflammatory properties. The 2H-indazole regioisomer, stabilized by the N-2 methyl group, is a common motif in the development of potent bioactive molecules . Researchers utilize this building block to develop novel compounds for studying cancer, inflammatory diseases, and microbial infections. The product is provided for research use only. It is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methoxy-2-methylindazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-11-6-7-4-3-5-8(12-2)9(7)10-11/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPXIMPCMZNYCFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C=CC=C(C2=N1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 7 Methoxy 2 Methyl 2h Indazole and Its Analogs

Advanced Synthetic Strategies for 2H-Indazole Core Construction

The construction of the 2H-indazole scaffold is a critical step in the synthesis of numerous biologically significant molecules. Modern synthetic methods have focused on efficiency and selectivity, employing various catalytic and mediated reactions to form the heterocyclic core.

Transition-Metal-Catalyzed Annulation and Cyclization Reactions for 2H-Indazoles

Transition-metal catalysis has emerged as a powerful tool for the synthesis of 2H-indazoles, offering direct and efficient routes through C-H activation, annulation, and cyclization reactions. researchgate.netrsc.org Rhodium, palladium, and copper catalysts are frequently employed to facilitate these transformations.

Rhodium(III)-catalyzed [4+1] annulation of azoxybenzenes with diazoesters or sulfoxonium ylides provides a pathway to functionalized 2H-indazoles. nih.govnih.gov For instance, the reaction of azoxy compounds with diazoesters under rhodium catalysis leads to the regio- and chemoselective formation of 2H-indazole derivatives. nih.gov Similarly, the annulation of azobenzenes with α-carbonyl sulfoxonium ylides, serving as carbene precursors, yields 3-acyl-2H-indazoles. nih.govnih.gov The mechanism of these reactions often involves the formation of a five-membered rhodacycle intermediate through C-H bond activation of the azobenzene. nih.gov

Palladium-catalyzed intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines is another effective method for synthesizing 2-aryl-2H-indazoles. organic-chemistry.org This approach tolerates a wide range of substituents. organic-chemistry.org Copper-catalyzed one-pot, three-component reactions of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) have also been developed for the synthesis of 2H-indazoles, where the catalyst is crucial for both C-N and N-N bond formations. organic-chemistry.org

Catalyst SystemStarting MaterialsProduct TypeReference
Rh(III)/Cu(II)Azobenzenes, α-carbonyl sulfoxonium ylides3-Acyl-2H-indazoles nih.gov
Rh(III)Azoxy compounds, Diazoesters2H-Indazole derivatives nih.gov
Pd/dppfN-aryl-N-(o-bromobenzyl)-hydrazines2-Aryl-2H-indazoles nih.gov
Cu(I) oxide nanoparticles2-Bromobenzaldehydes, Primary amines, Sodium azide2H-Indazoles organic-chemistry.org
Cp*Co(III)Azo compounds, AldehydesN-Aryl-2H-indazoles nih.gov

Organophosphorus-Mediated Synthetic Routes to 2H-Indazoles

Organophosphorus reagents have been successfully utilized in the synthesis of the 2H-indazole scaffold, often through reductive cyclization pathways. nih.govfu-berlin.de A notable one-pot strategy involves the phospholene-mediated N-N bond formation. nih.govfu-berlin.de This approach starts from functionalized 2-nitrobenzaldehydes and primary amines, which undergo a mild reductive cyclization to yield a variety of substituted 2H-indazoles in good to excellent yields. nih.govresearchgate.net The amount of the organophosphorus reagent can be minimized by recycling the phospholene oxide with organosilane reductants. nih.govfu-berlin.de

Another organophosphorus-mediated method involves the use of 1,2,2,3,4,4-hexamethylphosphetane to promote the deoxygenative N-N bond-forming Cadogan heterocyclization of o-nitrobenzaldimines. nih.gov Tri-n-butylphosphine has also been employed to promote the reductive cyclization of in situ generated ortho-imino-nitrobenzene substrates from the condensation of ortho-nitrobenzaldehydes and amines. organic-chemistry.orgacs.orgorganic-chemistry.org

Organophosphorus ReagentStarting MaterialsKey TransformationReference
Phospholene oxide/Organosilane2-Nitrobenzaldehydes, Primary aminesReductive cyclization nih.govfu-berlin.deresearchgate.net
1,2,2,3,4,4-Hexamethylphosphetaneo-NitrobenzaldiminesDeoxygenative N-N bond formation nih.gov
Tri-n-butylphosphineo-Nitrobenzaldehydes, AminesReductive cyclization organic-chemistry.orgacs.orgorganic-chemistry.org

Iodine-Mediated Approaches to 2H-Indazoles from Ortho-Alkylazobenzenes

An efficient iodine-mediated synthesis of 2H-indazoles has been developed from ortho-alkylazobenzenes through benzyl (B1604629) C-H functionalization. nih.gov This method allows for the preparation of various 2H-indazoles bearing different functional groups in moderate to good yields. nih.gov Mechanistic studies suggest that the reaction proceeds via a radical chain mechanism, with iodine assisting in the hydrogen transfer from the benzylic position to a nitrogen atom. nih.gov

Base-Catalyzed Benzyl C-H Deprotonation and Cyclization for 2-Aryl-2H-Indazoles

A straightforward and efficient method for the preparation of 2-aryl-2H-indazoles involves the base-catalyzed benzyl C-H deprotonation and subsequent cyclization of ortho-alkyl substituted azoxybenzenes. rsc.org This synthetic strategy has been applied to the construction of several fluorescent and bioactive molecules, affording the desired 2-aryl-2H-indazoles in good yields. rsc.org

Regioselective N2-Alkylation in Indazole Synthesis

The direct alkylation of the indazole ring often leads to a mixture of N1- and N2-substituted products, making regioselective N2-alkylation a significant challenge in synthetic chemistry. nih.gov Achieving high selectivity is crucial as the biological activity of indazole derivatives can be highly dependent on the position of the alkyl substituent.

Mechanistic Insights into N2-Selectivity in Alkylation Reactions of Indazoles

The regioselectivity of indazole alkylation is influenced by a variety of factors, including the nature of the electrophile, the base, the solvent, and substituents on the indazole ring. nih.govbeilstein-journals.org While N1-substituted indazoles are generally more thermodynamically stable, N2-substituted products are often kinetically favored. connectjournals.com

Recent studies using density functional theory (DFT) calculations have provided deeper insights into the mechanisms governing regioselectivity. nih.govwuxibiology.com For the alkylation of methyl 5-bromo-1H-indazole-3-carboxylate, DFT calculations suggest that a chelation mechanism involving a cesium cation can favor the formation of N1-substituted products, while other non-covalent interactions drive the formation of the N2-product. nih.gov

Quantum mechanical analyses of the highly selective N2-alkylation of indazoles with alkyl 2,2,2-trichloroacetimidates under acidic conditions have also been performed. wuxibiology.com These calculations revealed that while the 1H-indazole tautomer is energetically more stable, the transition state leading to the N2-alkylation product is lower in energy than that for N1-alkylation, thus explaining the observed high N2-selectivity. wuxibiology.com The energy difference between the N1 and N2 transition states can be significant enough to result in a high N2/N1 product ratio. wuxibiology.com Trifluoromethanesulfonic acid (TfOH) has been shown to be an effective catalyst for the highly regioselective N2-alkylation of indazoles with diazo compounds, providing N2-alkylated products in good to excellent yields with high selectivity. rsc.org

Substituents on the indazole ring also play a critical role. For example, indazoles with substituents at the C7 position, such as nitro or carboxylate groups, have been shown to exhibit excellent N2-regioselectivity in alkylation reactions. nih.govbeilstein-journals.org

Alkylating AgentConditionsSelectivityMechanistic RationaleReference
Alkyl 2,2,2-trichloroacetimidateAcidic (TfOH)High N2Lower energy transition state for N2-alkylation wuxibiology.com
Diazo compoundsTfOHHigh N2 (up to 100/0 N2/N1)Metal-free catalysis rsc.org
Alkyl halidesNaH in THF with C7-substituents (NO₂, CO₂Me)Excellent N2 (≥ 96%)Electronic effects of substituents nih.govbeilstein-journals.org

Factors Influencing N-Alkylation Regioselectivity at N1 versus N2

The alkylation of an indazole ring can occur at either the N1 or N2 position, and the outcome is dictated by a combination of steric hindrance, electronic effects of substituents on the indazole core, and the nature of the base and solvent used in the reaction.

Steric Effects:

The steric environment around the two nitrogen atoms plays a crucial role in directing alkylation. The N1 position is generally more sterically hindered due to its proximity to the fused benzene (B151609) ring, particularly the substituent at position 7. organic-chemistry.org Consequently, bulky alkylating agents tend to favor the more accessible N2 position. Conversely, smaller alkylating agents may show less selectivity based on sterics alone. For instance, in some cases, the use of sterically demanding reagents has been shown to improve N1 selectivity in pyrazoles, a related heterocyclic system. google.com However, for indazoles, particularly those with substituents at the C7 position, the steric bulk of the substituent itself can significantly influence the regiochemical outcome, often favoring N2 alkylation to minimize steric clash. organic-chemistry.orgorgsyn.org

Electronic Effects:

The electronic nature of substituents on the indazole ring profoundly impacts the nucleophilicity of the N1 and N2 nitrogens. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can alter the electron density at each nitrogen, thereby influencing the site of alkylation.

Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO2) or carboxylate (-CO2Me) at the C7 position have been shown to confer excellent N2 regioselectivity (≥ 96%). orgsyn.orgnih.govresearchgate.netresearchgate.net These groups decrease the electron density of the aromatic system, making the N1 position less nucleophilic and thereby favoring attack at the N2 position. Computational studies on methyl indazole-7-carboxylate have supported the favorability of N2 alkylation. chemicalbook.comgoogle.com

Reaction Conditions: Base and Solvent

The choice of base and solvent system is also a critical determinant of regioselectivity. The combination of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) is often employed and has been shown to favor N1 alkylation for a variety of substituted indazoles. nih.govresearchgate.net However, this is not a universal rule, and the outcome can be highly substrate-dependent. For instance, the use of NaH in THF with C7-substituted indazoles bearing EWGs still results in high N2 selectivity. orgsyn.orgnih.govresearchgate.netresearchgate.net Other bases, such as potassium carbonate (K2CO3) in dimethylformamide (DMF), are also commonly used, but often lead to mixtures of N1 and N2 isomers. researchgate.net The polarity of the solvent can also influence the reaction, with solvent-dependent regioselectivity observed in the N-alkylation of related bicyclic azoles. nih.gov

The interplay of these factors is summarized in the table below:

FactorInfluence on N1-AlkylationInfluence on N2-AlkylationKey Findings
Steric Hindrance Disfavored by bulky C7 substituents and bulky alkylating agents. organic-chemistry.orgFavored by bulky C7 substituents to minimize steric repulsion. organic-chemistry.orgorgsyn.orgSteric hindrance at C7 often directs alkylation to N2. organic-chemistry.orgorgsyn.org
Electronic Effects (Substituents at C7) Generally favored by EDGs.Highly favored by EWGs like -NO2 and -CO2Me. orgsyn.orgnih.govresearchgate.netresearchgate.netEWGs at C7 strongly promote N2 selectivity. orgsyn.orgnih.govresearchgate.netresearchgate.net
Reaction Conditions Often favored with NaH in THF for many indazoles. nih.govresearchgate.netCan be achieved with high selectivity using specific reagents. chemicalbook.comguidechem.comThe choice of base and solvent can tune the N1/N2 ratio. nih.gov

Targeted Synthesis of 7-Methoxy-2-methyl-2H-Indazole and Related Substituted Derivatives

The synthesis of the target compound, this compound, requires a two-stage approach: the construction of the 7-methoxyindazole core, followed by the regioselective methylation at the N2 position.

Strategies for Introducing the Methoxy (B1213986) Group at Position 7 of the Indazole Nucleus

The introduction of a methoxy group at the C7 position of the indazole nucleus can be achieved through the cyclization of a suitably substituted precursor. A common and effective strategy involves the synthesis of indazoles from ortho-substituted anilines or benzaldehydes.

A plausible synthetic route to 7-methoxy-1H-indazole would start from a commercially available and appropriately substituted benzene derivative. For example, a synthetic pathway analogous to the preparation of 7-fluoro-1H-indazole from 2-fluoro-6-methylaniline (B1315733) can be envisioned. nih.gov This would involve the following key steps:

Starting Material Selection: A suitable starting material would be 2-methoxy-6-methylaniline (B1630886) or a related compound.

Acetylation: Protection of the amino group as an acetamide.

Nitrosation and Cyclization: Treatment with a nitrosating agent, such as isoamyl nitrite, in the presence of an acid and acetic anhydride (B1165640) to facilitate the cyclization to form the indazole ring. nih.gov

Deprotection: Removal of the acetyl group to yield the desired 7-methoxy-1H-indazole.

Alternatively, methods involving the cyclization of hydrazones derived from substituted acetophenones in the presence of polyphosphoric acid have been reported for the synthesis of substituted indazoles, including those with a methoxy group on the benzene ring. chemicalbook.com Another approach involves the reaction of a substituted o-fluorobenzaldehyde with hydrazine (B178648). rsc.org For the synthesis of 7-methoxy-1H-indazole, 2-fluoro-3-methoxybenzaldehyde (B32414) could serve as a potential starting material, which upon reaction with hydrazine hydrate (B1144303) would be expected to undergo cyclization to afford the desired product.

The following table outlines a potential synthetic approach for 7-methoxy-1H-indazole:

StepReactionReagents and ConditionsProduct
1Acetylation of 2-methoxy-6-methylanilineAcetic anhydride, Ethyl acetate, 0-5 °C2-methoxy-6-methylphenylacetamide
2Nitrosation and CyclizationIsoamyl nitrite, Acetic acid, Acetic anhydride, Toluene1-acetyl-7-methoxy-1H-indazole
3DeacetylationAmmonia, Methanol, 40 °C7-methoxy-1H-indazole

Specific Methylation Protocols for the N2-Position of Indazoles

Once the 7-methoxy-1H-indazole precursor is obtained, the final step is the regioselective introduction of a methyl group at the N2 position. Several methods have been developed to achieve high N2 selectivity in the alkylation of indazoles.

One of the most effective methods for N2-alkylation involves the use of alkyl 2,2,2-trichloroacetimidates in the presence of a promoter such as trifluoromethanesulfonic acid (TfOH) or copper(II) triflate. chemicalbook.comguidechem.com This method has been shown to be general and highly selective for the N2 position with a variety of primary, secondary, and tertiary alkyl groups, and it avoids the formation of the N1-isomer. chemicalbook.com For the synthesis of this compound, methyl 2,2,2-trichloroacetimidate would be the reagent of choice.

Another approach utilizes trialkyl orthoformates , such as trimethyl orthoformate, in the presence of an acid catalyst like sulfuric acid. This method has been reported to regioselectively methylate indazoles at the N2 position. The reaction is believed to proceed through a thermodynamically controlled formation of a 1-(dialkoxymethyl)-1H-indazole intermediate, followed by an intramolecular rearrangement to the N2-alkylated product.

The use of trimethyloxonium tetrafluoroborate (B81430) (Meerwein's reagent) has also been reported as an effective reagent for the regioselective N2-methylation of indazoles. chemicalbook.comguidechem.com This reagent is known to be a powerful methylating agent and can provide the desired N2-methylated product in good yield. chemicalbook.com

The table below summarizes specific protocols for the N2-methylation of indazoles:

Methylating ReagentPromoter/CatalystKey Features
Methyl 2,2,2-trichloroacetimidateTrifluoromethanesulfonic acid (TfOH) or Copper(II) triflateHigh N2 selectivity, applicable to a wide range of substrates. chemicalbook.comguidechem.com
Trimethyl orthoformateSulfuric acidN2-selective methylation via an intramolecular rearrangement.
Trimethyloxonium tetrafluoroborateNone requiredPowerful methylating agent providing good yields of the N2-isomer. chemicalbook.comguidechem.com

By employing one of these N2-selective methylation protocols on the synthesized 7-methoxy-1H-indazole, the target compound, this compound, can be obtained with high regiochemical purity.

Molecular and Electronic Structure Elucidation of 7 Methoxy 2 Methyl 2h Indazole

Advanced Spectroscopic Characterization Techniques for Indazole Derivatives

Spectroscopic methods are indispensable for the unambiguous identification and detailed structural analysis of indazole isomers. Techniques such as Nuclear Magnetic Resonance (NMR), vibrational (Infrared and Raman), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique insights into the molecule's connectivity, functional groups, and electronic system.

NMR spectroscopy is the most powerful tool for the structural determination of indazole isomers. The chemical shifts of the protons and carbon atoms are highly sensitive to the electronic environment, which differs significantly between N1- and N2-substituted indazoles.

While specific, experimentally verified ¹H and ¹³C NMR data for 7-Methoxy-2-methyl-2H-indazole are not widely published, the expected chemical shifts can be predicted based on the analysis of closely related analogs, such as 7-methoxy-2-phenyl-2H-indazole. rsc.org The differentiation between the N1 and N2 isomers is typically achieved through advanced 2D NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and Heteronuclear Multiple Bond Correlation (HMBC). researchgate.net For instance, a NOESY experiment would show a correlation between the N-methyl protons and the H-7 proton in the N1-isomer (7-Methoxy-1-methyl-1H-indazole), whereas in the N2-isomer (this compound), a correlation would be expected with the H-3 proton.

The table below presents predicted ¹H and ¹³C NMR chemical shifts for this compound, extrapolated from known data of similar indazole structures.

Predicted NMR Data for this compound

Predicted ¹H and ¹³C NMR chemical shifts (in ppm) in a typical deuterated solvent like CDCl₃. These are estimated values based on analogous compounds.

PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
N-CH₃~4.1~40
O-CH₃~4.0~55.5
C3-H~8.1~122
C4-H~7.1~120
C5-H~7.0~113
C6-H~6.6~104
C3a-~124
C7-~150
C7a-~143

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of a molecule. nih.gov These methods are excellent for identifying functional groups and gaining insight into molecular structure. nih.gov For this compound, characteristic vibrations would arise from the N-methyl group, the methoxy (B1213986) group, and the fused aromatic ring system.

Computational methods, particularly DFT, are frequently used to calculate theoretical vibrational frequencies, which aids in the assignment of experimental spectra. nih.gov The key vibrational modes expected for this compound are summarized in the following table.

Characteristic Vibrational Frequencies for this compound

Expected IR and Raman active vibrational modes and their approximate frequencies (in cm⁻¹).

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)Primary Technique
C-H Stretch (Aromatic)Indazole Ring3000 - 3100IR, Raman
C-H Stretch (Aliphatic)-CH₃, -OCH₃2850 - 3000IR, Raman
C=C / C=N StretchIndazole Ring1450 - 1620IR, Raman
C-H Bend (Aliphatic)-CH₃, -OCH₃1350 - 1470IR
C-O Stretch (Aryl Ether)-OCH₃1200 - 1275 (asymmetric) 1020 - 1075 (symmetric)IR
Ring Breathing/DeformationIndazole Ring800 - 1200Raman

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily the π → π* transitions in aromatic systems. wikipedia.org This technique is particularly useful for distinguishing between N1- and N2-alkylated indazoles. Experimental studies have shown that 2-alkyl-2H-indazoles absorb light at significantly longer wavelengths (a bathochromic shift) compared to their 1-alkyl-1H-indazole counterparts. nih.govresearchgate.net

This difference is attributed to the quinoidal-like structure of the 2H-indazole isomer, which results in a smaller HOMO-LUMO energy gap. The UV-Vis spectrum of 1-methyl-1H-indazole closely resembles that of the parent 1H-indazole, while the spectrum of 2-methyl-2H-indazole is distinct. nih.govresearchgate.net Therefore, this compound is expected to exhibit an absorption maximum at a longer wavelength than 7-Methoxy-1-methyl-1H-indazole. The electron-donating methoxy group would likely cause a further bathochromic shift relative to the unsubstituted 2-methyl-2H-indazole.

Comparative UV-Vis Absorption Data for Indazole Isomers

Comparison of absorption maxima (λmax) for N-methylated indazole parent compounds in acetonitrile, demonstrating the characteristic shift for the 2H-isomer. nih.govresearchgate.net

CompoundIsomer TypeApproximate λmax (nm)
1-Methyl-1H-indazole1H~254, ~290
2-Methyl-2H-indazole2H~230, ~310
This compound2H (Predicted)>310

Computational Chemistry Approaches for Structural and Reactivity Predictions

Theoretical and computational methods are vital for complementing experimental data, offering deep insights into molecular structure, stability, and electronic properties that can be difficult to measure directly.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. acs.org DFT calculations can accurately predict molecular geometries, vibrational frequencies, and electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is a key indicator of molecular stability and chemical reactivity.

For this compound, DFT calculations would allow for the optimization of its three-dimensional structure and the mapping of its molecular electrostatic potential (MEP). The MEP identifies electron-rich and electron-deficient regions of the molecule, thereby predicting sites susceptible to electrophilic and nucleophilic attack. While specific DFT studies on this compound are not prominent, the methodology has been widely applied to various indazole derivatives to successfully predict their physicochemical properties and reactivity. nih.govnih.gov

For N-unsubstituted indazoles, a tautomeric equilibrium exists between the 1H and 2H forms. For N-alkylated derivatives like this compound, this tautomerism is blocked. However, computational chemistry is crucial for determining the relative stability of the resulting N1 versus N2 constitutional isomers.

Numerous theoretical studies have concluded that the 1H-indazole tautomer is generally more stable than the 2H-indazole tautomer. researchgate.netresearchgate.net This trend extends to the N-alkylated isomers. Both experimental and theoretical results indicate that 1-methylindazole (B79620) is more stable than 2-methylindazole by approximately 2.3 to 3.2 kcal/mol. researchgate.net This energy difference is attributed to the greater aromatic stabilization of the 1H-indazole form, whereas the 2H-indazole form possesses a less stable quinoidal character. DFT and ab initio calculations are used to compute the ground-state energies of the isomers (e.g., 7-Methoxy-1-methyl-1H-indazole and this compound) to predict which is thermodynamically favored. nih.govresearchgate.net

Relative Stability of N-Methyl Indazole Isomers

Calculated and experimental energy difference (ΔE) between 1-methylindazole and 2-methylindazole, showing the greater stability of the N1 isomer. researchgate.net

MethodΔE (E2-methyl - E1-methyl) (kcal/mol)More Stable Isomer
Experimental (Thermodynamic Cycle)+3.21-Methyl-1H-indazole
Theoretical (ab initio)+2.31-Methyl-1H-indazole

Molecular Electrostatic Potential (MESP) Mapping for Elucidating Reactive Sites and Intermolecular Interactions

The Molecular Electrostatic Potential (MESP) is a crucial theoretical tool used to visualize and understand the electronic distribution within a molecule. It provides a three-dimensional map of the electrostatic potential, which is invaluable for predicting a molecule's reactive behavior and its potential for non-covalent intermolecular interactions. The MESP is calculated based on the principles of quantum chemistry and is mapped onto the molecule's electron density surface. nih.gov

The resulting map is color-coded to represent different regions of electrostatic potential. Typically, areas of negative potential, which are electron-rich and prone to electrophilic attack, are colored in shades of red. These regions are often associated with lone pairs of electrons on electronegative atoms. Conversely, areas of positive potential, which are electron-deficient and susceptible to nucleophilic attack, are depicted in shades of blue. Green and yellow areas represent regions of intermediate or near-zero potential. nih.gov

Predicted Reactive Sites and Intermolecular Interaction Hotspots:

Nucleophilic Regions (Negative Potential): The most significant regions of negative electrostatic potential are anticipated to be localized around the two nitrogen atoms of the indazole ring and the oxygen atom of the 7-methoxy group. The lone pair electrons on these electronegative atoms create electron-rich areas, making them the primary sites for interactions with electrophiles and hydrogen bond donors. The nitrogen at position 1 (N1) is expected to exhibit a more pronounced negative potential compared to the N2, which is bonded to the methyl group. The oxygen atom of the methoxy group also represents a significant site for hydrogen bonding.

Electrophilic Regions (Positive Potential): Regions of positive electrostatic potential are expected to be located on the hydrogen atoms attached to the aromatic ring and the methyl group. The electron-withdrawing nature of the heterocyclic ring system and the adjacent oxygen atom leads to a slight electron deficiency around these protons, rendering them susceptible to interactions with nucleophiles or hydrogen bond acceptors.

The MESP map provides a visual representation of the molecule's charge distribution, which is fundamental to understanding its chemical reactivity and its ability to bind to biological targets. The distinct positive and negative regions on the molecular surface of this compound dictate its orientation when approaching other molecules, influencing everything from its solubility to its potential pharmacological activity. Computational studies on similar indazole derivatives have confirmed that MESP analysis is a powerful predictor of the most reactive parts of the molecule. rsc.org

The table below summarizes the predicted electrostatic potential characteristics for the key functional regions of this compound, which are critical for understanding its potential for chemical reactions and intermolecular bonding.

Molecular Region/Atom(s)Predicted MESP ValueColor on MESP MapImplied Reactivity/Interaction
Indazole Nitrogen Atoms (N1, N2)Strongly NegativeRedNucleophilic; Site for electrophilic attack and hydrogen bonding
Methoxy Oxygen AtomNegativeRed to YellowNucleophilic; Hydrogen bond acceptor site
Aromatic Ring (Carbon atoms)Near-Neutral to Slightly NegativeGreen to Yellowπ-π stacking interactions
Aromatic Ring HydrogensPositiveBlueElectrophilic; Potential for weak hydrogen bonding
Methyl Group HydrogensSlightly PositiveLight BlueWeak electrophilic character

Structure Activity Relationship Sar and Mechanistic Pathways of 7 Methoxy 2 Methyl 2h Indazole Analogs

Elucidation of Molecular Mechanisms of Action of Indazole Derivatives

Indazole derivatives exert their biological effects through diverse molecular mechanisms, often involving precise interactions with key cellular proteins. Their ability to act as bioisosteres for endogenous structures, such as the indole (B1671886) ring of tryptophan, contributes to their broad target profile. rsc.org Many approved drugs, including Axitinib and Pazopanib (B1684535), feature the indazole core and function primarily by inhibiting protein kinases involved in oncogenic signaling. mdpi.comnih.govrsc.orgrsc.org

The indazole scaffold is a cornerstone for designing inhibitors of critical enzyme families, notably kinases and nitric oxide synthases (NOS).

Kinase Inhibition: Indazole derivatives are potent inhibitors of various protein kinases, which are pivotal regulators of cellular processes. nih.govrsc.org Their dysregulation is a hallmark of many diseases, particularly cancer. The indazole core serves as a versatile scaffold for developing specific inhibitors of both tyrosine kinases and serine/threonine kinases. nih.govrsc.org For instance, certain indazole analogs have been developed as inhibitors of Aurora kinases, VEGFR-2, Polo-like kinase 4 (PLK4), and the PI3K/AKT/mTOR pathway. mdpi.comnih.govnih.gov The mechanism often involves the indazole ring system forming hydrogen bonds with the hinge region of the kinase's ATP-binding pocket, a common feature in kinase inhibitor interactions. nih.govnih.gov

Table 1: Examples of Indazole Derivatives as Kinase Inhibitors
Indazole Derivative ClassTargeted Kinase(s)Reported Activity (IC50)Reference
3-Aryl-indazole-7-carboxylic acidsProtein kinase CK23.1–6.5 μM biopolymers.org.ua
3-(pyrrolopyridin-2-yl)indazolesCHK1, CDK2, MEK1, GSK3β, BRAF, IKKβ, PKC8.3 nM (against HL60 cell line) mdpi.com
5-ethylsulfonyl-indazole-3-carbohydrazidesEGFR, VEGFR-2EGFR: 85 nM, VEGFR-2: 120 nM (for lead compound) tandfonline.com
3-amino-1H-indazole derivativesPI3K/AKT/mTOR pathway0.43-3.88 μM (against various cancer cell lines) nih.gov

Nitric Oxide Synthase (NOS) Inhibition: Indazole derivatives are also recognized as inhibitors of nitric oxide synthases, the enzymes responsible for producing nitric oxide (NO), a key signaling molecule. mdpi.com Overproduction of NO by the neuronal NOS (nNOS) isoform is implicated in neurodegenerative diseases. researchgate.netresearchgate.net Compounds like 7-nitroindazole (B13768) are well-known nNOS inhibitors. mdpi.com Notably, research has demonstrated that the nitro group is not essential for this activity. researchgate.net 7-Methoxyindazole, for example, has been identified as a potent inhibitor of nNOS, indicating that substituents at the 7-position of the indazole ring are crucial for this inhibitory action. researchgate.nettandfonline.com

Beyond direct enzyme inhibition, indazole analogs function by modulating various cell surface and intracellular receptors, thereby influencing downstream signaling cascades.

Tyrosine Kinase Receptors: Many indazole-based drugs, such as pazopanib and axitinib, target receptor tyrosine kinases like VEGFR and FGFR. mdpi.comtandfonline.com By binding to the ATP pocket of these receptors, they block the phosphorylation events that initiate signaling pathways responsible for cell proliferation and angiogenesis. nih.gov For example, indazole derivatives have been shown to inhibit VEGFR-2, a key receptor in angiogenesis, and subsequently affect downstream pathways like the PI3K-AKT-mTor pathway, which is critical for cell survival. nih.govnih.gov

Estrogen Receptors: Certain phenyl-2H-indazole compounds have been developed as highly selective ligands for the estrogen receptor β (ERβ). acs.org These ligands demonstrate high binding affinity and selectivity, suggesting their potential as pharmacological probes to study estrogen actions mediated through ERβ. acs.org

Chemokine Receptors: Arylsulfonamide derivatives of indazole act as allosteric antagonists for the CC-chemokine receptor 4 (CCR4). acs.org These compounds bind to an intracellular allosteric site on the receptor, modulating its activity. acs.org

The efficacy of indazole derivatives is rooted in their specific molecular interactions with the binding sites of their biological targets. Docking and co-crystal structure studies have elucidated these interactions in detail.

Kinase Interactions: In kinases, the indazole scaffold typically forms crucial hydrogen bonds with the hinge region that connects the N- and C-lobes of the enzyme. For example, in Aurora A kinase, the indazole ring binds to the hinge residues Glu211 and Ala213. nih.gov With ULK1, the two nitrogen atoms of the indazole ring form hydrogen bonds with the amide backbone of Glu93 and Cys95 in the hinge region. nih.gov In VEGFR2, interactions involve hydrogen bonds and π–π stacking with amino acids such as Ala866, Lys868, and Glu885. nih.gov

nNOS Interactions: Modeling studies of 7-methoxyindazole within the nNOS active site suggest it interacts similarly to other 7-substituted indazole inhibitors. tandfonline.com The binding is stabilized by hydrogen bonds, such as one between the indazole N–H and the carbonyl oxygen of Trp 358, and another between the 7-methoxy group's oxygen and the peptide NH of Met 360. tandfonline.com

Other Targets: In indoleamine 2,3-dioxygenase 1 (IDO1), the N2 nitrogen of the indazole ring can form a hydrogen bond with Ser167, while the 6-NH group can interact with the heme's propionate (B1217596) group. rsc.org

Table 2: Specific Molecular Interactions of Indazole Derivatives with Biomolecular Targets
Target ProteinIndazole Analog TypeKey Interacting ResiduesInteraction TypeReference
Aurora A KinaseIndazole-sulfonamideGlu211, Ala213, Lys141, Thr217, Arg220Hydrogen Bond nih.gov
VEGFR2 KinaseArylsulphonyl IndazoleAla866, Lys868, Glu885, Phe918Hydrogen Bond, π–π stacking nih.gov
ULK1 KinaseIndazole-5-carboxamideGlu93, Cys95, Lys46, Asn143Hydrogen Bond nih.gov
Neuronal Nitric Oxide Synthase (nNOS)7-MethoxyindazoleTrp 358, Met 360Hydrogen Bond tandfonline.com
Indoleamine 2,3-dioxygenase 1 (IDO1)6-AminoindazoleSer167, HemeHydrogen Bond rsc.org

Rationalizing Biological Efficacy through Structure-Activity Relationships

The biological activity of indazole derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring system. SAR studies provide a rational basis for designing more potent and selective agents.

The substituent at the C7 position of the indazole ring significantly influences biological activity, particularly for NOS inhibition.

Electronic Effects: The 7-methoxy group is an electron-donating substituent. In the context of nNOS inhibition, this electronic property appears beneficial. 7-Methoxyindazole shows a greater inhibitory effect on nNOS than the unsubstituted indazole, suggesting that the electron-donating nature of the methoxy (B1213986) group enhances activity. tandfonline.com This highlights that an electron-withdrawing nitro group, as seen in 7-nitroindazole, is not a prerequisite for inhibition. researchgate.nettandfonline.com

Steric and Conformational Effects: The size of the substituent at the 7-position is critical. Modeling studies indicate that the preferential conformation of 7-methoxyindazole places the methoxy group in the plane of the indazole ring. tandfonline.com This conformation allows it to fit within the active site of nNOS and form a stabilizing hydrogen bond. tandfonline.com However, increasing the size of the alkyl chain on the 7-alkoxy substituent (e.g., ethoxy, propoxy, butoxy) leads to a decrease or loss of inhibitory activity. tandfonline.com This suggests that bulkier groups at this position introduce steric hindrance, preventing the compound from interacting effectively with the active site. tandfonline.com In a different context, a methoxy group on an indazole derivative was found to cause steric hindrance in the back pocket of Aurora A kinase, resulting in lower activity. nih.gov This demonstrates that the effect of the methoxy group is target-dependent.

Table 3: Effect of C7-Substituent on Rat Cerebellar nNOS Inhibition
Compound% Inhibition at 10 µMReference
Indazole11% tandfonline.com
7-Methoxyindazole>50% tandfonline.com
7-HydroxyindazoleInactive tandfonline.com
7-EthoxyindazoleInactive tandfonline.com
7-PropoxyindazoleInactive tandfonline.com

The position of N-alkylation (N1 vs. N2) on the indazole ring is a critical determinant of biological activity and selectivity, as it dictates the orientation of the scaffold and its substituents within the target's binding site.

Regioselectivity and Activity: Direct alkylation of an indazole often yields a mixture of N1 and N2 isomers. beilstein-journals.org The separation and individual testing of these regioisomers have revealed significant differences in their biological profiles. For a series of indazole-5-carboxamides designed as monoamine oxidase (MAO) inhibitors, N1-methylated derivatives were found to be extremely potent and selective inhibitors of MAO-B. optibrium.com In contrast, the corresponding N2-methyl isomers were less potent against MAO-B but showed better inhibitory activity against MAO-A. optibrium.com

Impact of Substituents at Other Ring Positions (e.g., C3, C5) on Overall Biological Efficacy

Substitutions at the C3 Position:

The C3 position of the indazole ring is a frequent site for modification to influence target binding and pharmacokinetic properties.

In a series of 1H-indole-2-carboxamides, which are structurally related to indazoles, the introduction of short alkyl groups at the C3 position was found to be sensitive for inhibitory effects. nih.gov

For arylthioindoles (ATIs), another related class of compounds, modeling studies suggested that placing a five-membered heterocycle (like pyrrole, furan, or thiophene) at position 2 of the indole nucleus could establish new hydrophobic interactions with key residues (Lys254 and Leu248) within the colchicine (B1669291) binding site of tubulin. nih.gov This strategy successfully enhanced the antitubulin activity. nih.gov

In the development of ULK1 inhibitors, adding an amino group at the 3-position of the indazole ring led to a significant increase in potency. nih.gov Further functionalization of this 3-amino group with various aryl units, such as a benzamide (B126) or a 2-methoxyphenyl group, resulted in submicromolar inhibition. nih.gov The ortho-methoxy derivative, in particular, showed the most potent activity in this series. nih.gov

Substitutions at the C5 Position:

The C5 position is another critical point for substitution, often influencing potency and selectivity.

For 1H-indole-2-carboxamides acting as CB1 receptor allosteric modulators, introducing a chloro or fluoro group at the C5 position enhanced the compound's potency. nih.gov

In a study of indazole arylsulfonamides as CCR4 antagonists, it was found that only small groups were tolerated at the C5, C6, or C7 positions. acs.org

For a series of 5-substituted-1H-indazole derivatives designed as GSK-3β inhibitors, various substituents at the C5 position were evaluated, leading to the development of predictive QSAR models. innovareacademics.in

In the context of anticancer agents, novel 5-ethylsulfonyl-indazole-3-carbohydrazides have been developed as dual EGFR/VEGFR-2 inhibitors, highlighting the utility of sulfonyl groups at the C5 position. tandfonline.com

The following table summarizes the observed impact of substitutions at the C3 and C5 positions on the biological activity of various indazole and related indole analogs.

Scaffold Position Substituent Target Effect on Efficacy Reference
1H-Indole-2-carboxamideC3Short alkyl groupsCB1 ReceptorSensitive modulation of inhibitory effect nih.gov
Arylthioindole (ATI)C2 (analogous to C3)Pyrrole, Furan, ThiopheneTubulinEnhanced antitubulin activity nih.gov
IndazoleC3Amino group, Aryl unitsULK1Significant increase in potency nih.gov
1H-Indole-2-carboxamideC5Chloro, FluoroCB1 ReceptorPotency enhancement nih.gov
Indazole ArylsulfonamideC5Small groupsCCR4Tolerated, larger groups decrease activity acs.org
5-Ethylsulfonyl-indazoleC5Ethylsulfonyl groupEGFR/VEGFR-2Potent dual inhibition tandfonline.com

Computational Screening and Design for SAR Studies

Computational techniques are indispensable tools in modern drug discovery for elucidating structure-activity relationships. researchgate.netmdpi.com Molecular docking, Quantitative Structure-Activity Relationship (QSAR), and 3D-QSAR models are routinely employed to predict binding affinities, understand ligand-target interactions, and guide the design of new, more potent analogs of 7-Methoxy-2-methyl-2H-indazole. researchgate.netmdpi.comtandfonline.com

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, providing insights into the binding mode and the key intermolecular interactions that stabilize the complex. researchgate.netmdpi.com

GSK-3β Inhibitors: For 5-substituted indazole derivatives, docking studies identified crucial interactions with amino acid residues such as Val135, Gln185, Arg141, and Asp200 in the active site of Glycogen Synthase Kinase-3β (GSK-3β). innovareacademics.in

HIF-1α Inhibitors: In the study of indazole derivatives as Hypoxia-inducible factor-1α (HIF-1α) inhibitors, docking and molecular dynamics simulations of the most potent compound showed good binding efficiency and stability within the active site of the HIF-1α protein. researchgate.net

COX-2 Inhibitors: Docking studies of ethyl 7-methoxy-2-methylindolizine-1-carboxylates, which are structurally related to indazoles, suggested that a cis configuration resulted in a stable conformation similar to the known inhibitor Indomethacin within the COX-2 active site. ijper.orgresearchgate.net

MAPK1 Inhibitors: An in silico molecular docking study of an indazole-based sulfonamide and its amino analog against Mitogen-activated protein kinase 1 (MAPK1) revealed strong binding affinities. mdpi.com The reduction of a nitro group at the C5 position to an amine significantly enhanced the binding affinity, dropping the binding energy from -7.55 Kcal/mol to -8.34 Kcal/mol. mdpi.com

Tubulin Inhibitors: The binding mode of novel diarylindazole derivatives into the colchicine binding site of tubulin was elucidated through molecular docking, supporting their mechanism as tubulin polymerization inhibitors. tandfonline.com

The table below presents a summary of molecular docking studies on various indazole analogs, detailing the protein target and the key interacting residues identified.

Indazole Analog Series Protein Target Key Interacting Residues Reference
5-Substituted-1H-indazolesGSK-3βVal135, Gln185, Arg141, Asp200 innovareacademics.in
Indazole derivativesHIF-1α(Not specified) researchgate.net
Ethyl 7-methoxy-2-methylindolizine-1-carboxylatesCOX-2(Not specified) ijper.orgresearchgate.net
Indazole-based sulfonamidesMAPK1(Not specified) mdpi.com
DiarylindazolesTubulin (Colchicine site)(Not specified) tandfonline.com
Pteridin-7(8H)-one derivativesFLT3C694, L616 mdpi.com

QSAR and 3D-QSAR are mathematical modeling techniques that correlate the chemical structure of compounds with their biological activity. innovareacademics.in These models are valuable for predicting the activity of novel compounds and for identifying the key physicochemical properties that drive biological efficacy.

2D-QSAR Studies: In a study of 5-substituted-1H-indazole derivatives, a 2D-QSAR model indicated that topological descriptors (T_C_N_5, T_2_N_0) and the logarithm of the partition coefficient (slogp) were important for enhancing the inhibitory activity against GSK-3β. innovareacademics.in For indazole compounds inhibiting SAH/MTAN-mediated quorum sensing, a developed QSAR model could explain and predict 85.2% and 78.1% of the variance in activity, respectively. nih.gov

3D-QSAR Studies: For the same GSK-3β inhibitors, a 3D-QSAR model using the k-nearest neighbor (kNN) method highlighted the importance of electrostatic (E_451, E_229) and hydrophobic (H_1052) fields in determining biological activity. innovareacademics.in Similarly, for indazole derivatives as TTK inhibitors, a 3D-QSAR model demonstrated that hydrophobic, electrostatic, and steric descriptors play a crucial role in inhibitory activity. researchgate.net Field and Gaussian-based 3D-QSAR models for indazole derivatives as HIF-1α inhibitors generated steric and electrostatic maps that provided a structural framework for designing new, more potent compounds. researchgate.net

These computational models provide a robust framework for understanding the SAR of indazole derivatives. The insights gained from QSAR and molecular docking studies are synergistic; while docking provides a visual representation of the ligand-protein interaction, QSAR quantifies the relationship between structural features and activity, enabling the predictive design of analogs with improved efficacy. innovareacademics.inresearchgate.net

The following table summarizes key findings from QSAR studies on indazole derivatives.

Indazole Series Target Model Type Key Findings / Important Descriptors Statistical Significance (r², q²) Reference
5-Substituted-1H-indazolesGSK-3β2D-QSART_C_N_5, T_2_N_0, SlogP descriptors enhance activity.(Not specified) innovareacademics.in
5-Substituted-1H-indazolesGSK-3β3D-QSAR (kNN)Electrostatic (E_451, E_229) and hydrophobic (H_1052) fields are vital.(Not specified) innovareacademics.in
Indazole derivativesTTK2D-QSAR (MLR)Model showed high correlation and predictive accuracy.r² = 0.9512, q² = 0.8998 researchgate.net
Indazole derivativesTTK3D-QSAR (kNN)Hydrophobic, electrostatic, and steric descriptors are crucial.q² = 0.9132 researchgate.net
Indazole derivativesHIF-1α3D-QSAR (Field-based)Steric and electrostatic maps provide a design framework.r² = 0.9468, q² = 0.7173 (DPP IV model) researchgate.net
Indazole compoundsSAH/MTAN2D/3D QSARModel explained 85.2% of activity variance.r² = 0.852, q² = 0.781 nih.gov

Future Research Directions and Translational Perspectives for 7 Methoxy 2 Methyl 2h Indazole

Innovations in Synthetic Methodologies for Diversified Indazole Analog Libraries

The generation of diverse chemical libraries is fundamental to drug discovery. For the 2H-indazole scaffold, future progress will depend on the development of more efficient, versatile, and regioselective synthetic methods. Traditional approaches are being supplanted by modern strategies that offer improved yields and broader substrate scope.

Recent advancements include one-pot, multi-component reactions that streamline the synthesis process. For example, a copper-catalyzed three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) provides an efficient route to 2H-indazoles. organic-chemistry.org Similarly, an operationally simple, mild, and efficient one-pot synthesis involving the reductive cyclization of ortho-imino-nitrobenzene substrates has been developed to produce a variety of substituted 2H-indazoles. organic-chemistry.orgacs.org Another innovative approach is the use of an ultrasound-assisted, one-pot modification of the Cadogan method, which has proven effective for synthesizing 2-phenyl-2H-indazole derivatives. nih.gov

Palladium-catalyzed reactions have also emerged as a powerful tool for creating 2H-indazoles from readily available starting materials like 2-bromobenzyl bromides and arylhydrazines. nih.gov Furthermore, innovative cascade reactions are being explored to produce complex 2H-indazole analogues in a single, efficient process. nih.gov Other promising synthetic routes that enable diversification of the indazole core include:

[3+2] dipolar cycloaddition of arynes and sydnones. organic-chemistry.orgaub.edu.lb

Organophotoredox-catalyzed C-H amination for introducing a range of amine groups. organic-chemistry.org

Copper-catalyzed intramolecular amination. aub.edu.lb

Iodine-mediated synthesis from ortho-alkylazobenzenes via benzyl (B1604629) C-H functionalization. nih.gov

Future efforts should focus on refining these methods to allow for precise control over substitution patterns on both the benzene (B151609) and pyrazole (B372694) rings. This will enable the creation of large, diversified libraries of analogs of 7-Methoxy-2-methyl-2H-indazole, which are essential for systematic structure-activity relationship (SAR) studies and the identification of novel therapeutic leads.

Advanced Computational Design and Optimization Strategies for Novel Indazole Derivatives

Computational tools are indispensable in modern drug discovery for accelerating the design and optimization of lead compounds. For novel indazole derivatives, a synergistic approach combining computational and experimental methods can significantly enhance the efficiency of identifying potent and selective drug candidates.

Molecular Docking and Virtual Screening: These techniques can be used to predict the binding modes and affinities of virtual libraries of indazole analogs against specific biological targets. For instance, docking studies have been employed to rationalize the activity of 2H-indazole derivatives as kinase inhibitors. mdc-berlin.de This approach allows for the high-throughput screening of thousands of potential compounds, prioritizing those with the highest predicted activity for synthesis and experimental validation. iaps.org.in

Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of chemical features required for biological activity. Pharmacophore models based on known active indazole compounds can guide the design of new derivatives with improved potency and selectivity. japsonline.com

ADME/T Prediction: In silico tools like SwissADME can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as the potential toxicity, of new chemical entities. iaps.org.in Integrating ADME/T predictions early in the design phase helps to eliminate compounds with unfavorable pharmacokinetic profiles, saving time and resources. iaps.org.in

Structure-Activity Relationship (SAR) Analysis: Cheminformatic tools can be used to build predictive models based on experimental data. For example, Structure-Activity Similarity (SAS) maps can visualize the relationship between chemical structure and biological activity, providing valuable insights for the rational design of the next generation of compounds. nih.gov

By leveraging these advanced computational strategies, researchers can rationally design novel indazole derivatives with optimized pharmacological profiles, moving beyond traditional trial-and-error approaches and toward a more targeted and efficient drug discovery process.

Exploration of Undiscovered Molecular Targets and Biological Pathways Associated with the Indazole Scaffold

The indazole scaffold is known for its promiscuity, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiprotozoal effects. nih.govnih.gov While some targets are well-established, such as certain kinases and poly (ADP-ribose) polymerase (PARP), a vast landscape of potential molecular targets remains unexplored. nih.gov

Future research should aim to deorphanize the biological activities of indazole derivatives. For example, 7-methoxyindazole has been identified as a potent inhibitor of neuronal nitric oxide synthase (nNOS), suggesting a potential role in neurological disorders. austinpublishinggroup.com Other derivatives have shown significant activity against protozoa like Entamoeba histolytica and Giardia intestinalis, though their precise mechanisms of action are still under investigation. nih.gov

Systematic screening of diversified indazole libraries against broad panels of enzymes, receptors, and ion channels could uncover entirely new therapeutic applications. Recent studies have identified 2H-indazoles as selective inhibitors of kinases such as SGK1, Tie2, and SRC, highlighting the potential for this scaffold in oncology and other diseases. mdc-berlin.de Furthermore, the cytotoxic effects of indazole analogs against various cancer cell lines, including MCF-7 and HeLa, warrant deeper investigation into their underlying molecular pathways, which may involve novel targets beyond those currently known. japsonline.com A comprehensive exploration of these undiscovered targets and pathways will be crucial for unlocking the full therapeutic potential of compounds like this compound.

Integration of Multidisciplinary Approaches for Comprehensive Indazole Research and Application Development

The complexity of drug discovery and development necessitates a move away from siloed research toward integrated, multidisciplinary strategies. The future of indazole research will rely on the convergence of expertise from synthetic chemistry, computational biology, pharmacology, and clinical sciences.

A powerful paradigm involves the iterative cycle of computational design, chemical synthesis, and biological evaluation. Insights from in silico modeling (e.g., docking and ADME prediction) can guide synthetic chemists in creating focused libraries of indazole derivatives. mdc-berlin.deiaps.org.in These compounds can then be subjected to rigorous pharmacological testing to validate the computational predictions and provide empirical data for the next round of design and optimization. This closed-loop approach accelerates the identification of promising drug candidates.

Furthermore, systems biology and network pharmacology can provide a holistic understanding of how indazole derivatives exert their effects at a systemic level. By analyzing the interactions of these compounds with multiple targets and pathways, researchers can better predict their efficacy and potential side effects. The integration of cheminformatic analyses, such as the generation of SAS maps, with experimental biological data creates a powerful platform for elucidating complex structure-activity relationships. nih.gov This comprehensive, multidisciplinary framework will be essential for translating fundamental research on this compound and its analogs into clinically viable therapeutic applications.

Q & A

Q. What are the recommended methods for synthesizing 7-Methoxy-2-methyl-2H-indazole?

A common approach involves reductive cyclization of nitrobenzyl precursors. For example, 4-methyl-N-(2-nitrobenzyl)aniline can be reacted with tin(II) chloride dihydrate in ethanol at 313 K, yielding the indazole derivative with a 40% efficiency . Alternative routes may employ hydrazine derivatives or catalytic hydrogenation, but solvent choice (e.g., ethanol, DMF) and temperature optimization are critical for yield improvement.

Q. What safety precautions are essential when handling this compound?

The compound is classified under GHS as harmful if swallowed (H302), causes skin irritation (H315), and serious eye damage (H319). Researchers must:

  • Use PPE: Nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles .
  • Work under fume hoods to avoid aerosol inhalation (P95 respirators recommended for minor exposures) .
  • Store at 2–8°C in dry conditions to prevent decomposition .

Q. Which spectroscopic techniques are most reliable for structural confirmation?

  • 1H/13C NMR : Key peaks include aromatic protons (δ 7.09–7.98 ppm) and methyl groups (δ 2.39 ppm for CH3). 13C NMR typically shows signals for methoxy carbons (~55 ppm) and aromatic carbons (117–148 ppm) .
  • IR Spectroscopy : Look for N-H stretches (~3400 cm⁻¹) and C-O (methoxy) vibrations (~1250 cm⁻¹).
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+ at m/z matching the molecular formula).

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data between synthetic batches?

  • Step 1 : Verify purity via HPLC or TLC. Impurities like unreacted precursors or regioisomers may skew signals.
  • Step 2 : Perform 2D NMR (COSY, HSQC) to assign overlapping peaks. For example, HMBC can confirm methoxy group connectivity to the indazole ring .
  • Step 3 : Compare with crystallographic data (if available). SHELX-refined structures (e.g., bond angles, dihedral angles) provide geometric validation .

Q. What strategies improve synthetic yield and selectivity?

  • Catalyst Screening : Replace tin(II) chloride with Pd/C or Ni catalysts for milder conditions.
  • Solvent Optimization : Test polar aprotic solvents (e.g., DMF) to enhance cyclization kinetics.
  • Temperature Gradients : Conduct reactions under microwave irradiation to reduce time and byproduct formation .

Q. How can computational modeling enhance understanding of this compound’s reactivity?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock. demonstrates docking poses for benzimidazole analogs, which can guide analogous studies .
  • MD Simulations : Study solvation effects and stability under physiological conditions.

Q. How should researchers address stability concerns during long-term storage?

  • Analytical Monitoring : Use TGA/DSC to assess thermal stability. notes gaps in degradation data, necessitating empirical testing.
  • Light Sensitivity : Store in amber vials if UV-Vis spectra indicate photodegradation.
  • Humidity Control : Employ desiccants or inert-atmosphere storage to prevent hydrolysis of the methoxy group .

Q. What methodologies are recommended for evaluating pharmacological activity?

  • In Vitro Assays : Screen for cytotoxicity (MTT assay), anti-inflammatory activity (COX-2 inhibition), or antimicrobial efficacy (MIC testing).
  • Targeted Studies : Use SPR (surface plasmon resonance) to measure binding affinity to receptors (e.g., G-protein-coupled receptors).
  • Metabolic Profiling : Incubate with liver microsomes to identify phase I/II metabolites via LC-MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.